molecular formula C138H153Cl2F4N5O19 B13389334 3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

Cat. No.: B13389334
M. Wt: 2332.6 g/mol
InChI Key: UGWMZHPDCKAQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Tetrapeptide-40, also known by its trade name Telangyn™, is a synthetic peptide composed of the amino acid sequence Acetyl-Ala-Thr-Asn-Thr. This compound is primarily known for its anti-inflammatory and skin-soothing properties. It works by decreasing the release of pro-inflammatory interleukins (IL-6 and IL-8), which helps in reducing skin redness, erythema, and telangiectasias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Tetrapeptide-40 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In industrial settings, the production of Acetyl Tetrapeptide-40 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Acetyl Tetrapeptide-40 primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA

    Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)

Major Products

The major product of the synthesis is the Acetyl Tetrapeptide-40 itself. During degradation, it can be broken down into its constituent amino acids: alanine, threonine, asparagine, and threonine .

Scientific Research Applications

Acetyl Tetrapeptide-40 has a wide range of applications in scientific research, particularly in the fields of dermatology and cosmetology. Some of its notable applications include:

Mechanism of Action

Acetyl Tetrapeptide-40 exerts its effects by targeting specific molecular pathways involved in inflammation and skin aging. It inhibits the release of pro-inflammatory interleukins (IL-6 and IL-8) induced by the overexpression of cathelicidin LL-37. This inhibition helps normalize the skin’s inflammatory response, reducing redness and irritation. Additionally, it prevents the activation of matrix metalloproteinases (MMPs), which are responsible for the degradation of collagen and other structural proteins in the skin .

Properties

Molecular Formula

C138H153Cl2F4N5O19

Molecular Weight

2332.6 g/mol

IUPAC Name

3-[[2-[3-[4-(4-chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

InChI

InChI=1S/C30H33NO4.C29H31NO4.C27H29ClF3NO3.C27H33NO4.C25H27ClFNO4/c32-28(21-35-29-10-4-3-8-26(29)19-27-9-5-17-34-30(27)33)20-31-15-13-23(14-16-31)25-12-11-22-6-1-2-7-24(22)18-25;31-25(20-34-28-11-4-2-7-23(28)18-24-14-17-33-29(24)32)19-30-15-12-22(13-16-30)27-10-5-8-21-6-1-3-9-26(21)27;28-25-8-6-21(16-24(25)27(29,30)31)19-9-12-32(13-10-19)17-23(33)7-5-18-3-1-2-4-20(18)15-22-11-14-35-26(22)34;1-19-7-8-22(15-20(19)2)21-9-12-28(13-10-21)17-25(29)18-32-26-6-4-3-5-23(26)16-24-11-14-31-27(24)30;26-22-6-5-18(14-23(22)27)17-7-10-28(11-8-17)15-21(29)16-32-24-4-2-1-3-19(24)13-20-9-12-31-25(20)30/h1-4,6-8,10-12,18-19,23,28,32H,5,9,13-17,20-21H2;1-11,18,22,25,31H,12-17,19-20H2;1-4,6,8,15-16,19,23,33H,5,7,9-14,17H2;3-8,15-16,21,25,29H,9-14,17-18H2,1-2H3;1-6,13-14,17,21,29H,7-12,15-16H2

InChI Key

UGWMZHPDCKAQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN(CC2)CC(COC3=CC=CC=C3C=C4CCOC4=O)O)C.C1CC(=CC2=CC=CC=C2OCC(CN3CCC(CC3)C4=CC5=CC=CC=C5C=C4)O)C(=O)OC1.C1CN(CCC1C2=CC(=C(C=C2)Cl)C(F)(F)F)CC(CCC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC(=C(C=C2)Cl)F)CC(COC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC=CC3=CC=CC=C32)CC(COC4=CC=CC=C4C=C5CCOC5=O)O

Origin of Product

United States

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